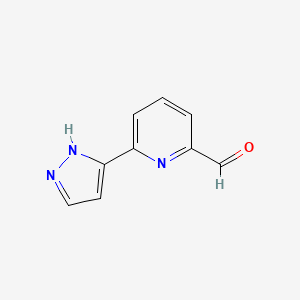
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include 6-(1H-pyrazol-3-yl)pyridine-2-carboxylic acid from oxidation, 6-(1H-pyrazol-3-yl)pyridine-2-methanol from reduction, and various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand that binds to metal centers, forming complexes that can catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole-pyridine derivatives such as 2,6-di(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine .
Uniqueness
What sets 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and as a scaffold in drug design .
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
6-(1H-pyrazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(11-7)9-4-5-10-12-9/h1-6H,(H,10,12) |
InChI-Schlüssel |
WFIMJLXQFDEMPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=CC=NN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















